molecular formula C9H14N2O2 B11908279 5-(isopentyloxy)pyridazin-3(2H)-one CAS No. 1346697-76-4

5-(isopentyloxy)pyridazin-3(2H)-one

Cat. No.: B11908279
CAS No.: 1346697-76-4
M. Wt: 182.22 g/mol
InChI Key: METKAQPDOLOUGP-UHFFFAOYSA-N
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Description

5-(isopentyloxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities, including cardiotonic, hypotensive, and platelet aggregation inhibition properties . This compound, with its unique isopentyloxy substitution, is of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopentyloxy)pyridazin-3(2H)-one typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. This intermediate is then subjected to a Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone .

Industrial Production Methods

Industrial production methods for pyridazinones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(isopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-(isopentyloxy)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its cardiotonic, hypotensive, and platelet aggregation inhibition properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(isopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as phosphodiesterase-III in heart muscles and blood vessels. By inhibiting this enzyme, the compound can exert positive inotropic effects, reduce blood pressure, and inhibit platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(isopentyloxy)pyridazin-3(2H)-one is unique due to its isopentyloxy substitution, which can influence its biological activity and pharmacokinetic properties. This substitution may enhance its efficacy and selectivity compared to other pyridazinones .

Properties

CAS No.

1346697-76-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(3-methylbutoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C9H14N2O2/c1-7(2)3-4-13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

METKAQPDOLOUGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=O)NN=C1

Origin of Product

United States

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